molecular formula C21H22N2O2S B2740899 (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide CAS No. 1351664-63-5

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide

Cat. No. B2740899
CAS RN: 1351664-63-5
M. Wt: 366.48
InChI Key: PTKBUAOVWFQSDX-GHRIWEEISA-N
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Description

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides, including compounds structurally related to (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide, have been identified as inhibitors of human carbonic anhydrases (hCAs), displaying selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a similar isoquinolinesulfonamide revealed insights into the inhibitor binding mode, facilitating the design of selective inhibitors for cancer-associated hCA IX and neuronal hCA VII (Mader et al., 2011).

Modulation of Protein Kinases

Naphthalenesulfonamides and isoquinolinesulfonamides have been studied for their ability to act upon various protein kinases. Substituting the naphthalene ring with isoquinoline resulted in derivatives that ceased to be CaM antagonists but retained the ability to inhibit protein kinases. Some derivatives showed selective inhibition toward specific protein kinases, indicating a direct interaction with the active center of the enzyme (Hidaka et al., 1984).

Inhibition of Forskolin-Induced Neurite Outgrowth

A specific isoquinolinesulfonamide, H-89, has been identified to inhibit cyclic AMP-dependent protein kinase (protein kinase A) with significant potency and selectivity. This inhibition impacts forskolin-induced neurite outgrowth in PC12D pheochromocytoma cells, suggesting a potential pathway through which this compound class could modulate neuronal differentiation and signaling (Chijiwa et al., 1990).

Synthesis and Molecular Interactions

Further studies have explored the synthesis of related isoquinolines and their interactions with various biological targets. For example, research into the synthesis of ring-fluorinated isoquinolines and the development of benzenesulfonamides as potent human beta3 adrenergic receptor agonists underscores the versatility and potential therapeutic applications of these compounds (Ichikawa et al., 2006), (Parmee et al., 2000).

properties

IUPAC Name

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,17-13-19-8-2-1-3-9-19)22-14-6-7-15-23-16-12-20-10-4-5-11-21(20)18-23/h1-5,8-11,13,17,22H,12,14-16,18H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBUAOVWFQSDX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-phenylethenesulfonamide

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